1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a complex organic compound that features a unique combination of functional groups, including a cyclopropylsulfonyl group, a piperidine ring, and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Piperidine Intermediate: The piperidine ring is functionalized with a cyclopropylsulfonyl group through a sulfonylation reaction.
Coupling with Trifluoromethylphenyl Isocyanate: The intermediate is then reacted with 2-(trifluoromethyl)phenyl isocyanate under controlled conditions to form the final urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, particularly on the phenyl ring and the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halogens or alkyl chains.
Scientific Research Applications
1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Material Science: Its unique properties make it a candidate for use in the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets, which may include enzymes, receptors, or other proteins. The trifluoromethyl group is known to enhance the compound’s binding affinity and stability, while the piperidine ring can interact with various biological targets, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1-(Cyclopropylsulfonyl)piperidin-4-yl]methylamine: Shares the piperidine and cyclopropylsulfonyl groups but lacks the trifluoromethylphenyl moiety.
Trifluoromethylphenylurea Derivatives: Compounds with similar trifluoromethylphenyl groups but different substituents on the urea moiety.
Uniqueness
1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the cyclopropylsulfonyl group provides additional steric and electronic effects that can influence its reactivity and interaction with biological targets.
Properties
IUPAC Name |
1-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F3N3O3S/c18-17(19,20)14-3-1-2-4-15(14)22-16(24)21-11-12-7-9-23(10-8-12)27(25,26)13-5-6-13/h1-4,12-13H,5-11H2,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUONBFCUSTWYGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.